2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid
Description
The compound 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid combines a substituted acetamide core with a dihydroisoquinolinone moiety and an (E)-but-2-enedioic acid counterion. This structure is designed to optimize pharmacological activity and physicochemical properties. The acetamide group facilitates hydrogen bonding, while the dihydroisoquinolinone provides a rigid heterocyclic framework for target interaction . The (E)-but-2-enedioic acid enhances solubility, a common strategy in salt formation for improved bioavailability .
Properties
CAS No. |
54183-98-1 |
|---|---|
Molecular Formula |
C23H25N3O6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21N3O2.C4H4O4/c1-19(2)15-6-4-3-5-14(15)17(22-18(19)24)12-7-9-13(10-8-12)21-16(23)11-20;5-3(6)1-2-4(7)8/h3-10,17H,11,20H2,1-2H3,(H,21,23)(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QDPYGYUAQMFDLT-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents such as methyl iodide.
Formation of the Amide Bond: The amide bond is formed by reacting the isoquinoline derivative with an appropriate acyl chloride or anhydride.
Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Formation of the (E)-But-2-enedioic Acid Moiety: This can be achieved through a Wittig reaction or other olefination methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
Key Observations:
Biological Activity
The compound 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 322.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives similar to this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-amino derivative | Pseudomonas aeruginosa | 0.05 |
| 2-amino derivative | Bacillus sp. | 0.032 |
These results suggest that the compound possesses significant antibacterial activity comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that the compound may inhibit cancer cell proliferation. Specific assays demonstrated its effectiveness against various cancer cell lines, with notable results in:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may inhibit key enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A recent study published in PMC evaluated the efficacy of various derivatives against fungal strains such as Aspergillus niger and Fusarium solani. The tested compounds showed varying degrees of antifungal activity, with some derivatives exhibiting superior performance compared to established antifungals like caspofungin .
- Anticancer Research : Another study focused on the anticancer properties of structurally related compounds. The findings revealed that modifications to the isoquinoline structure significantly influenced cytotoxicity against breast and cervical cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
